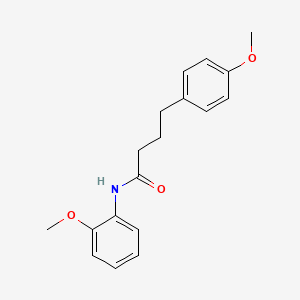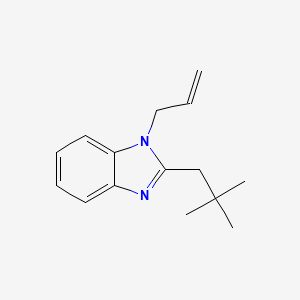
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide, also known as GW501516, is a synthetic drug that was originally developed for the treatment of metabolic and cardiovascular diseases. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. By activating PPARδ, this compound promotes the oxidation of fatty acids and the uptake of glucose by muscle cells, leading to increased energy production and improved endurance.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the body, including the regulation of lipid metabolism, the promotion of muscle growth, and the enhancement of endurance and performance. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potentially valuable tool for the treatment of a variety of diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide for lab experiments is its ability to selectively activate PPARδ without affecting other nuclear receptors or causing significant side effects. However, its long half-life and potential for accumulation in the body can make it difficult to control dosing and can lead to variability in results.
Future Directions
There are many potential future directions for research on N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide, including its potential applications in the treatment of metabolic and cardiovascular diseases, its use as a performance-enhancing drug in sports, and its potential as a tool for the study of lipid metabolism and energy homeostasis. Further research is needed to fully understand the mechanisms of action and potential benefits and limitations of this compound.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide involves several steps, including the reaction of 2-methoxybenzoic acid with 4-methoxybenzyl chloride to form the intermediate 2-(4-methoxybenzyl)-2-methoxybenzoic acid. This intermediate is then reacted with butanoyl chloride in the presence of a catalyst to form the final product, this compound.
Scientific Research Applications
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology. It has been shown to have a wide range of effects on the body, including the regulation of lipid metabolism, the promotion of muscle growth, and the enhancement of endurance and performance.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-15-12-10-14(11-13-15)6-5-9-18(20)19-16-7-3-4-8-17(16)22-2/h3-4,7-8,10-13H,5-6,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIACOPJDVOUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)




![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)

![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)
![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)